methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate
Overview
Description
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate is a chemical compound with the molecular formula C16H15NO2. It is a derivative of dibenzoazepine, a tricyclic compound known for its diverse applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with methyl chloroformate in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Chloride: This compound is structurally similar but contains a carbonyl chloride group instead of a carboxylate ester.
5H-Dibenz[b,f]azepine: A tricyclic amine used as an intermediate in the synthesis of various drugs.
Uniqueness: Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group, in particular, allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
methyl 5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYSRIVVDQDQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49669404 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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